molecular formula C27H23N3O3S B2939254 3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 897831-88-8

3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2939254
CAS No.: 897831-88-8
M. Wt: 469.56
InChI Key: ITSNTMWJYQMLFB-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thienopyridine core with a carboxamide group at position 2. Key structural features include:

  • 3-Amino substituent: Enhances hydrogen bonding and solubility.
  • 6-(4-Methoxyphenyl) substituent: Provides electron-donating effects via the methoxy group, improving metabolic stability.
  • N-(2,6-Dimethylphenyl) carboxamide: The steric bulk of the dimethylphenyl group may modulate target binding specificity.

Properties

IUPAC Name

3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-15-6-4-7-16(2)24(15)30-26(31)25-23(28)22-19(21-8-5-13-33-21)14-20(29-27(22)34-25)17-9-11-18(32-3)12-10-17/h4-14H,28H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSNTMWJYQMLFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CO4)C5=CC=C(C=C5)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-N-(2,6-dimethylphenyl)-4-(furan-2-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide , hereafter referred to as Compound 1 , belongs to the thieno[2,3-b]pyridine class of compounds. This class has garnered attention for its potential biological activities, particularly in oncology. This article summarizes the biological activity of Compound 1, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of Compound 1 against various cancer cell lines. Notably, it has shown significant activity against breast cancer cell lines such as MDA-MB-231 and MCF-7.

Cytotoxicity Studies

In a study conducted by researchers, Compound 1 demonstrated potent cytotoxicity with an IC50 value of 0.05 µM after just 24 hours of treatment in the MDA-MB-231 cell line. The cytotoxicity increased with higher concentrations and longer exposure times. At 25 µM , nearly all cells were dead after 72 hours of treatment .

Cell Line IC50 (µM) Treatment Duration (hours)
MDA-MB-2310.0524
2.548
2572
MCF-7Not specifiedNot specified

The mechanisms through which Compound 1 exerts its anticancer effects include:

  • Induction of Apoptosis : The majority of cells treated with Compound 1 underwent apoptosis, a programmed cell death process crucial for eliminating cancerous cells.
  • Impact on Cancer Stem Cells (CSCs) : The treatment led to a significant decrease in the percentage of CSCs within the MDA-MB-231 cell line, indicating a potential mechanism for reducing tumor recurrence and metastasis .

Metabolic Profiling

Further metabolic profiling revealed that Compound 1 affects several metabolic pathways critical for cancer cell survival:

  • Glycolysis/Gluconeogenesis : The compound altered key metabolic pathways involved in energy production and biosynthesis within cancer cells.
  • Inositol Metabolism : Changes in inositol metabolism were also observed, suggesting additional pathways through which Compound 1 may exert its effects .

Case Studies and Research Findings

Several studies have investigated the broader implications of thieno[2,3-b]pyridine derivatives in cancer therapy:

  • Study on Thieno[2,3-b]pyridine Derivatives : A comprehensive review highlighted various derivatives' anticancer properties, suggesting that structural modifications can enhance biological activity .
  • Comparative Analysis : In a comparative study involving multiple thieno derivatives, it was found that those with specific substitutions exhibited enhanced cytotoxic effects against various cancer types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents (Positions 3, 4, 6, and Carboxamide) Key Structural Features
Target Compound 3-Amino, 4-(furan-2-yl), 6-(4-methoxyphenyl), N-(2,6-dimethylphenyl) Furan enhances aromaticity; methoxyphenyl improves solubility; dimethylphenyl increases steric hindrance.
3-Amino-6-phenyl-N-(4-sulfamoylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-Amino, 4-(trifluoromethyl), 6-phenyl, N-(4-sulfamoylphenyl) Trifluoromethyl group enhances lipophilicity; sulfamoylphenyl introduces polar interactions.
3-Amino-N-(4-methylphenyl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 3-Amino, 4-(trifluoromethyl), 6-phenyl, N-(4-methylphenyl) Methylphenyl balances lipophilicity; trifluoromethyl improves metabolic resistance.
3-Amino-N-(2,3-difluorobenzyl)-4-methyl-6-(4-pyridinylmethoxy)thieno[2,3-b]pyridine-2-carboxamide 3-Amino, 4-methyl, 6-(4-pyridinylmethoxy), N-(2,3-difluorobenzyl) Pyridinylmethoxy enhances target affinity; difluorobenzyl increases selectivity.
3-Amino-4-(methoxymethyl)-6-methyl-N-(4-sulfamoylphenyl)thieno[2,3-b]pyridine-2-carboxamide 3-Amino, 4-(methoxymethyl), 6-methyl, N-(4-sulfamoylphenyl) Methoxymethyl improves solubility; sulfamoylphenyl aids in protein binding.

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl ) enhance target affinity and metabolic stability.
  • Bulky aryl groups (e.g., 2,6-dimethylphenyl in the target compound) improve selectivity by reducing off-target interactions.
  • Polar substituents (e.g., sulfamoyl ) facilitate protein binding but may reduce membrane permeability.

Synthetic Challenges :

  • Lower yields (e.g., 37% in ) are associated with sterically hindered substrates or harsh reaction conditions.
  • Higher yields (75–94% ) are achieved via optimized SNAr reactions or cyclocondensation in polar aprotic solvents.

Pharmacological Potential: Thieno[2,3-b]pyridine-2-carboxamides are versatile scaffolds for kinase inhibitors (FoxM1 , Epac1 ). Furan-2-yl and methoxyphenyl groups (as in the target compound) may synergize to enhance aromatic interactions in binding pockets.

Tables of Critical Data

Table 1: Substituent Impact on Solubility and Binding

Substituent Type Example Compound Solubility (LogP) Binding Affinity (Kd, µM)
Trifluoromethyl 3.2–3.8 0.8–1.2
Methoxyphenyl Target Compound 2.5 (estimated) N/A
Sulfamoylphenyl 1.9–2.1 4.2 × 10⁴ M⁻¹

Table 2: Pharmacological Profiles of Key Analogs

Compound Target IC₅₀/EC₅₀ Mechanism of Action
FoxM1 0.8 µM Downregulates FOXM1 via competitive inhibition
Epac1 1.2 µM Blocks cAMP-induced Epac1 activation
HSA 4.2 × 10⁴ M⁻¹ Static quenching via hydrophobic interactions

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